molecular formula C6H2ClNO3 B13810728 4-Isocyanatofuran-3-carbonyl chloride CAS No. 80761-37-1

4-Isocyanatofuran-3-carbonyl chloride

Cat. No.: B13810728
CAS No.: 80761-37-1
M. Wt: 171.54 g/mol
InChI Key: UQUBWXLTISIEOG-UHFFFAOYSA-N
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Description

4-Isocyanatofuran-3-carbonyl chloride: is an organic compound with the molecular formula C₆H₂ClNO₃ and a molecular weight of 171.54 g/mol . This compound is characterized by the presence of both an isocyanate group (-NCO) and a carbonyl chloride group (-COCl) attached to a furan ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatofuran-3-carbonyl chloride typically involves the reaction of furan derivatives with appropriate reagents to introduce the isocyanate and carbonyl chloride functional groups. One common method involves the use of furan-3-carboxylic acid as a starting material, which is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The resulting furan-3-carbonyl chloride is then reacted with phosgene (COCl₂) to introduce the isocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanatofuran-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Isocyanatofuran-3-carbonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and polymers .

Medicine: Its reactivity with nucleophiles makes it useful for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form stable bonds with various substrates makes it valuable in material science .

Mechanism of Action

The mechanism of action of 4-Isocyanatofuran-3-carbonyl chloride involves the reactivity of its isocyanate and carbonyl chloride functional groups. The isocyanate group reacts with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. The carbonyl chloride group can undergo hydrolysis to form carboxylic acids, which can further participate in various chemical reactions .

Molecular Targets and Pathways: The compound targets nucleophilic sites on biomolecules and synthetic substrates. The formation of stable covalent bonds with these targets leads to the modification of their chemical and physical properties .

Comparison with Similar Compounds

Uniqueness: 4-Isocyanatofuran-3-carbonyl chloride is unique due to the presence of both isocyanate and carbonyl chloride functional groups on a furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and material science .

Properties

CAS No.

80761-37-1

Molecular Formula

C6H2ClNO3

Molecular Weight

171.54 g/mol

IUPAC Name

4-isocyanatofuran-3-carbonyl chloride

InChI

InChI=1S/C6H2ClNO3/c7-6(10)4-1-11-2-5(4)8-3-9/h1-2H

InChI Key

UQUBWXLTISIEOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CO1)N=C=O)C(=O)Cl

Origin of Product

United States

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